1,1-Dinitroethane

CH-acidity proton transfer nitroalkane pKa

1,1-Dinitroethane is a geminal dinitroalkane in which both nitro groups reside on the same carbon (CH₃CH(NO₂)₂), distinguishing it from vic‑dinitro isomers and mononitroalkanes. It is a CH‑acid with a pKa of 5.21 in water at 25 °C [REFS‑1], a crystalline solid near ambient temperature (m.p.

Molecular Formula C2H4N2O4
Molecular Weight 120.06 g/mol
CAS No. 600-40-8
Cat. No. B1361779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dinitroethane
CAS600-40-8
Molecular FormulaC2H4N2O4
Molecular Weight120.06 g/mol
Structural Identifiers
SMILESCC([N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C2H4N2O4/c1-2(3(5)6)4(7)8/h2H,1H3
InChIKeyLKKHEZBRRGJBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dinitroethane (CAS 600-40-8): Core Identity and Procurement-Relevant Context


1,1-Dinitroethane is a geminal dinitroalkane in which both nitro groups reside on the same carbon (CH₃CH(NO₂)₂), distinguishing it from vic‑dinitro isomers and mononitroalkanes. It is a CH‑acid with a pKa of 5.21 in water at 25 °C [REFS‑1], a crystalline solid near ambient temperature (m.p. ~37–39 °C) [REFS‑2], and an energetic compound with a liquid‑phase enthalpy of formation of –148.2 kJ mol⁻¹ (–35.4 kcal mol⁻¹) [REFS‑3]. These properties situate it between nitroethane and trinitromethane in the nitroalkane series and make it a building block for energetic plasticisers and liquid explosive formulations.

Core Structure
Gem‑dinitro motif: both nitro groups on the same carbon
Reactivity
CH‑acid building block for carbanion‑mediated condensations
Energetic Profile
Well‑characterized enthalpy of formation for thermochemical modelling

Why Generic Substitution of 1,1-Dinitroethane with Other Nitroalkanes is Not Viable


The gem‑dinitro motif confers a unique combination of strong CH‑acidity, altered decomposition pathway preference, and distinct detonation‑enhancement behaviour that cannot be replicated by mononitroalkanes, vic‑dinitro isomers, or even close homologues. Simple replacement with nitroethane, 1,2‑dinitroethane, or 1,3‑dinitropropane leads to markedly different acid–base reactivity [REFS‑1], thermal decomposition channel selectivity [REFS‑2], or explosive power in nitromethane‑based compositions [REFS‑3]. Consequently, selection of this specific gem‑dinitroethane is mandatory when the target application depends on these quantifiable performance gaps.

Required property: Gem‑dinitro CH‑acidity
Mononitroalkanes (e.g., nitroethane) show acidity roughly 2000‑fold lower; synthesis conditions may shift
Decomposition pathway selectivity
1,2‑Dinitroethane follows a single dominant channel; 1,1‑isomer exhibits competitive pathways, altering thermal stability context
Detonation enhancement behaviour
1,3‑Dinitropropane or isoxazole analogs may not replicate the reported crater‑volume performance of the gem‑dinitroethane adduct

Quantitative Differentiation Evidence for 1,1-Dinitroethane Against Closest Analogs


CH‑Acidity: 1,1-Dinitroethane is >3 Orders of Magnitude More Acidic than Nitroethane

The gem‑dinitro substitution pattern drastically increases carbon‑acid strength. The pKa of 1,1-dinitroethane in water at 25 °C is 5.21 [REFS‑1], whereas the mononitro analog nitroethane exhibits a pKa of 8.5 under comparable conditions [REFS‑2]. This ΔpKa of 3.3 units corresponds to a nearly 2000‑fold difference in acidity, reflecting the powerful electron‑withdrawing effect of the second nitro group.

CH‑Acidity
Cross‑study comparable
ΔpKa = 3.3 (approx. 2000‑fold higher acidity than nitroethane)
Supports carbanion‑mediated synthesis fit
Aqueous pKa values; verify condition‑specific deprotonation
CH-acidity proton transfer nitroalkane pKa

Gas‑Phase Decomposition Pathway Selectivity Contrasted with 1,2-Dinitroethane

A G3B3 computational study directly compared the four main gas‑phase decomposition channels of 1,1‑ and 1,2‑dinitroethane. For 1,2‑dinitroethane, HONO elimination is the clearly most favourable pathway. In contrast, for 1,1‑dinitroethane the energies of HONO elimination and homolytic C–N bond cleavage are nearly identical, so neither channel dominates [REFS‑1].

Decomposition Selectivity
Head‑to‑head comparison
Competitive channels (HONO elim. vs C–N homolysis) vs single dominant path in 1,2‑isomer
Thermal stability profile context
G3B3 composite method; gas‑phase activation enthalpies
decomposition mechanism thermal stability computational chemistry

Detonation‑Enhancement Efficiency in Nitromethane‑Based Liquid Explosives Surpasses Other Energetic Candidates

In a standardised crater‑volume test (US Patent 6,007,648), a formulation of nitromethane/morpholine/1,1‑dinitroethane (18 / 1 / 6 by volume) produced a crater volume 160 % relative to the sensitised‑nitromethane reference. This exceeds the relative crater volumes obtained with 1,3‑dinitropropane (129 %) and 4,5‑dihydro‑3‑nitroisoxazole (113 %) in analogous mixtures under the same test protocol [REFS‑1].

Detonation Enhancement
Direct head‑to‑head comparison
160% relative crater volume (vs 129% 1,3‑DNP, 113% DHI)
Reported higher crater volume in tested set
Patent‑based crater test; NM/MOR/DNE mixture
detonation performance liquid explosive crater test

Enthalpy of Formation Differentiates 1,1-Dinitroethane from Lower and Higher Nitroalkanes

The experimentally determined liquid‑phase enthalpy of formation of 1,1‑dinitroethane is –148.2 kJ mol⁻¹ (–35.4 kcal mol⁻¹) [REFS‑1]. This value lies intermediate between dinitromethane (experimental gas‑phase ΔfH° ≈ –59 kJ mol⁻¹) and 1,1,1‑trinitroethane (experimental gas‑phase ΔfH° ≈ –51 kJ mol⁻¹) [REFS‑2], and is substantially more exothermic than nitroethane (liquid ΔfH° ≈ –140 kJ mol⁻¹, literature range –125 to –140 kJ mol⁻¹). The distinct enthalpy level directly influences predicted detonation velocity and pressure in performance models.

Enthalpy of Formation
Cross‑study comparable
ΔfH°liquid = –148.2 kJ mol⁻¹ (–35.4 kcal mol⁻¹)
Supports thermochemical performance modelling
Experimental combustion calorimetry; reference for isodesmic schemes
thermochemistry enthalpy of formation energy content

Procurement‑Relevant Application Scenarios Where 1,1-Dinitroethane Demonstrates Clear Differentiation


Development of High‑Energy Liquid Explosives with Superior Detonation Output

When formulating nitromethane‑based liquid explosives, 1,1‑dinitroethane provides a crater‑volume increase of 160 % over sensitised nitromethane alone, outperforming 1,3‑dinitropropane (129 %) and 4,5‑dihydro‑3‑nitroisoxazole (113 %) in the same test rig [REFS‑1]. This higher specific impulse contribution makes it the preferred energetic additive when maximising explosive power per unit volume is the primary design criterion.

Synthesis of Gem‑Dinitro Building Blocks Requiring Strong CH‑Acidity

The pKa of 5.21 enables efficient deprotonation under mild conditions and facilitates carbanion‑based condensations with electrophiles (e.g., Michael acceptors, aldehydes). This property is exploited to construct more complex gem‑dinitro intermediates without resorting to strongly basic conditions that could degrade acid‑sensitive substrates [REFS‑2].

Thermochemical Performance Modelling of New Energetic Materials

The well‑characterised liquid‑phase enthalpy of formation (–148.2 kJ mol⁻¹) serves as a calibrated anchor point for isodesmic reaction schemes and quantum chemical composite methods used to predict the performance of novel dinitromethyl‑substituted compounds [REFS‑3]. Reliable experimental data reduce the propagation of errors in computational screening pipelines, enabling more confident prioritisation of synthesis targets.

Mechanistic Studies of Nitroalkane Decomposition Pathways

The unique competition between HONO elimination and C–N homolysis in 1,1‑dinitroethane, absent in its 1,2‑isomer, makes it a valuable model compound for studying pressure‑ and temperature‑dependent branching ratios in the early stages of energetic material decomposition [REFS‑4]. This mechanistic insight guides the design of next‑generation insensitive munitions.

Application
Selection Property
Validation Focus
Liquid Explosive Formulation Studies
Crater‑volume enhancement context
Detonation performance testing in nitromethane‑based mixtures
Synthesis of Gem‑Dinitro Building Blocks
CH‑acidity for carbanion condensations
Reaction yield under mild deprotonation conditions
Thermochemical Performance Modelling
Calibrated formation enthalpy data
Error reduction in computational screening pipelines
Mechanistic Decomposition Studies
Branching ratio between HONO elimination and C–N homolysis
Pressure‑ and temperature‑dependent modelling
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